IBS008738

Description

BenchChem offers high-quality IBS008738 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about IBS008738 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

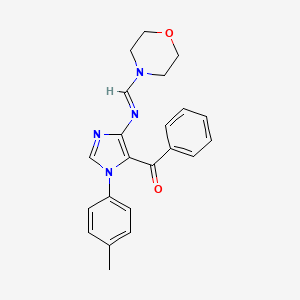

[3-(4-methylphenyl)-5-[(E)-morpholin-4-ylmethylideneamino]imidazol-4-yl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O2/c1-17-7-9-19(10-8-17)26-16-24-22(23-15-25-11-13-28-14-12-25)20(26)21(27)18-5-3-2-4-6-18/h2-10,15-16H,11-14H2,1H3/b23-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCDKLMTYEDPEMY-HZHRSRAPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=NC(=C2C(=O)C3=CC=CC=C3)N=CN4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)N2C=NC(=C2C(=O)C3=CC=CC=C3)/N=C/N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Myogenic Potential of IBS008738: A Deep Dive into its Mechanism of Action

For Immediate Release

Shanghai, China – November 27, 2025 – In a significant advancement for muscle biology and therapeutic development, the small molecule IBS008738 has been identified as a potent activator of the transcriptional coactivator TAZ (Transcriptional coactivator with PDZ-binding motif), a key regulator of myogenesis. This technical guide provides a comprehensive overview of the mechanism of action of IBS008738, detailing its molecular interactions, downstream signaling pathways, and its demonstrated efficacy in promoting muscle cell differentiation and counteracting muscle atrophy. This document is intended for researchers, scientists, and drug development professionals in the field of muscle biology and regenerative medicine.

Core Mechanism: TAZ Activation and Enhanced MyoD-Mediated Transcription

IBS008738 exerts its pro-myogenic effects primarily through the stabilization and activation of the TAZ protein.[1] TAZ is a critical component of the Hippo signaling pathway and plays a pivotal role in cell proliferation, differentiation, and tissue regeneration. In the context of muscle development, TAZ acts as a crucial coactivator for MyoD, a master regulatory transcription factor for myogenesis.

The core mechanism of IBS008738 can be summarized in the following key steps:

-

TAZ Stabilization: IBS008738 increases the protein expression of TAZ, leading to its accumulation within the cell.[1]

-

Enhanced TAZ-MyoD Association: The compound augments the physical interaction between TAZ and MyoD.[1]

-

Increased MyoD Transcriptional Activity: By promoting the TAZ-MyoD complex, IBS008738 enhances the binding of MyoD to the promoter regions of its target genes, such as myogenin, a key driver of muscle cell differentiation.[1]

-

Acceleration of Myogenesis: The upregulation of myogenic gene expression leads to an accelerated differentiation of myoblasts into mature myotubes.[1]

Signaling Pathways Modulated by IBS008738

The activity of IBS008738 converges on the activation of critical signaling pathways that govern muscle growth and homeostasis.

TAZ-MyoD Signaling Pathway in Myogenesis

The following diagram illustrates the central mechanism of IBS008738 in promoting muscle differentiation through the TAZ-MyoD pathway.

The Akt/mTOR/S6K1 Pathway in Muscle Hypertrophy and Prevention of Atrophy

IBS008738 has also been shown to activate the Akt/mTOR/S6K1 signaling pathway, a well-established cascade that promotes protein synthesis and muscle growth while inhibiting muscle breakdown. This pathway is crucial for the compound's ability to counteract muscle atrophy induced by factors such as dexamethasone.

The key effects of IBS008738 on this pathway and its downstream consequences are:

-

Activation of Akt, mTOR, and S6K1: IBS008738 leads to the phosphorylation and activation of Akt, a central kinase in the pathway, which in turn activates mTOR (mammalian target of rapamycin) and its downstream effector S6K1 (ribosomal protein S6 kinase 1).

-

Increased Protein Synthesis: Activated S6K1 promotes the translation of messenger RNAs into proteins, a fundamental process for muscle hypertrophy.

-

Suppression of Atrophy-Related Genes: IBS008738 suppresses the expression of key genes involved in muscle atrophy, namely MuRF-1 (Muscle RING-finger protein-1) and atrogin-1.

Quantitative Data Summary

While specific IC50 or Ki values for the direct binding of IBS008738 to TAZ are not yet publicly available, the biological activity of the compound has been quantified in various cellular assays.

| Parameter | Cell Line | Condition | Result | Reference |

| MyoD Expression | C2C12 cells | Growth conditions | Enhanced | |

| Myogenesis | C2C12 cells | Differentiation conditions | Accelerated | |

| MuRF-1 Expression | Dexamethasone-treated C2C12 cells | Muscle atrophy model | Suppressed | |

| Atrogin-1 Expression | Dexamethasone-treated C2C12 cells | Muscle atrophy model | Suppressed | |

| Protein Synthesis | Dexamethasone-treated C2C12 cells | Muscle atrophy model | Increased |

Detailed Experimental Protocols

The following are representative protocols for key experiments used to elucidate the mechanism of action of IBS008738.

C2C12 Myoblast Culture and Differentiation Assay

Objective: To assess the effect of IBS008738 on the differentiation of myoblasts into myotubes.

Protocol:

-

Cell Culture: C2C12 myoblasts are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Induction of Differentiation: To induce differentiation, the growth medium is replaced with a differentiation medium consisting of DMEM supplemented with 2% horse serum.

-

Treatment: IBS008738 is added to the differentiation medium at the desired concentrations. A vehicle control (e.g., DMSO) is run in parallel.

-

Analysis: After a specified period (e.g., 24-72 hours), cells are fixed and stained for myogenic markers such as myosin heavy chain (MHC) using immunofluorescence. The extent of myotube formation (fusion index) is quantified by microscopy.

Co-Immunoprecipitation (Co-IP) for TAZ-MyoD Interaction

Objective: To determine if IBS008738 enhances the interaction between TAZ and MyoD.

Protocol:

-

Cell Lysis: C2C12 cells treated with IBS008738 or vehicle are lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: The cell lysates are incubated with an antibody against either TAZ or MyoD overnight at 4°C with gentle rotation. Protein A/G agarose beads are then added to pull down the antibody-protein complexes.

-

Washing: The beads are washed several times with lysis buffer to remove non-specific binding proteins.

-

Elution and Western Blotting: The immunoprecipitated proteins are eluted from the beads by boiling in SDS-PAGE sample buffer. The eluates are then resolved by SDS-PAGE and analyzed by Western blotting using antibodies against the reciprocal protein (e.g., blot for MyoD if TAZ was immunoprecipitated) and the protein of interest.

References

An In-depth Technical Guide to MCC950: A Potent and Selective NLRP3 Inflammasome Inhibitor

Disclaimer: Initial searches for the compound "IBS008738" did not yield any specific information in the public domain. Therefore, this guide focuses on MCC950 , a well-characterized and widely studied potent and selective inhibitor of the NLRP3 inflammasome, to provide a representative in-depth technical resource for researchers, scientists, and drug development professionals.

Executive Summary

The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a wide range of inflammatory diseases. MCC950 is a potent, selective, small-molecule inhibitor of the NLRP3 inflammasome that has shown significant promise in preclinical models of various inflammatory conditions.[1][2][3] This guide provides a comprehensive overview of the core technical details related to MCC950, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.

The NLRP3 Inflammasome Signaling Pathway

The activation of the NLRP3 inflammasome is a two-step process. The first step, "priming," is typically initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), leading to the transcriptional upregulation of NLRP3 and pro-IL-1β via the NF-κB pathway.[4][5] The second step, "activation," is triggered by a diverse array of stimuli, including ATP, crystalline structures, and microbial toxins, which leads to the assembly of the NLRP3 inflammasome complex. This complex, comprising NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the autocatalytic cleavage and activation of caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted.

MCC950: Mechanism of Action and Quantitative Data

MCC950 is a diarylsulfonylurea-containing compound that acts as a specific and direct inhibitor of the NLRP3 inflammasome. Its mechanism of action involves binding to the NACHT domain of NLRP3, which prevents the ATP hydrolysis required for the conformational change and subsequent oligomerization of the NLRP3 protein. By locking NLRP3 in an inactive state, MCC950 effectively blocks the assembly of the inflammasome complex, thereby inhibiting caspase-1 activation and the release of IL-1β and IL-18. A key advantage of MCC950 is its specificity for NLRP3, as it does not inhibit other inflammasomes such as AIM2, NLRC4, or NLRP1.

Quantitative Data for MCC950

The potency of MCC950 has been determined in various cellular assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Assay Type | Cell Type | Stimulus | IC50 | Reference |

| IL-1β Release | Bone Marrow-Derived Macrophages (BMDMs) | LPS + ATP | ~8 nM | |

| IL-1β Release | Bone Marrow-Derived Macrophages (BMDMs) | LPS + ATP | ~7.5 nM | |

| IL-18 Release | THP-1 cells | LPS + Nigericin | 33 nM | |

| Pyroptosis (Cell Death) | THP-1 derived macrophages | LPS + Nigericin | 0.2 µM |

Key Experimental Protocols

Characterizing the activity of an NLRP3 inhibitor like MCC950 involves a series of in vitro cellular assays. Below are detailed methodologies for the key experiments.

NLRP3 Inflammasome Activation Assay in Macrophages

This protocol describes the general procedure for activating the NLRP3 inflammasome in either murine bone marrow-derived macrophages (BMDMs) or human THP-1 cells.

Materials:

-

BMDMs or THP-1 cells

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Lipopolysaccharide (LPS)

-

ATP or Nigericin

-

MCC950 or other inhibitors

-

Phosphate-buffered saline (PBS)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed BMDMs or differentiated THP-1 cells in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

Priming (Signal 1): Replace the medium with fresh medium containing LPS (typically 1 µg/mL) and incubate for 3-4 hours.

-

Inhibitor Treatment: Remove the LPS-containing medium and add fresh medium containing the desired concentrations of MCC950 or a vehicle control (e.g., DMSO). Incubate for 1 hour.

-

Activation (Signal 2): Add the NLRP3 activator, such as ATP (5 mM) or Nigericin (10 µM), to each well and incubate for 1-2 hours.

-

Sample Collection: Centrifuge the plate and collect the supernatants for downstream analysis of IL-1β release and caspase-1 activity. The cell lysates can be used to measure intracellular protein levels.

Measurement of IL-1β Release by ELISA

The amount of secreted IL-1β in the cell culture supernatants is quantified using a sandwich enzyme-linked immunosorbent assay (ELISA).

Materials:

-

Cell culture supernatants from the inflammasome activation assay

-

Human or mouse IL-1β ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)

-

Wash buffer

-

Microplate reader

Procedure:

-

Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

-

Sample Incubation: Add standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

-

Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 45 minutes at room temperature.

-

Substrate Development: Wash the plate and add the TMB substrate. Incubate in the dark for 30 minutes.

-

Stopping the Reaction: Add the stop solution to each well.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The concentration of IL-1β is determined by comparing the sample absorbance to the standard curve.

Caspase-1 Activity Assay

Caspase-1 activity can be measured using a colorimetric or fluorometric assay that detects the cleavage of a specific substrate.

Materials:

-

Cell culture supernatants or cell lysates

-

Caspase-1 assay kit (containing lysis buffer, reaction buffer, DTT, and a caspase-1 substrate, e.g., YVAD-pNA or YVAD-AFC)

-

96-well plate

-

Microplate reader (colorimetric or fluorometric)

Procedure:

-

Sample Preparation: Prepare cell lysates by incubating cells with the provided lysis buffer on ice for 10 minutes, followed by centrifugation to pellet cell debris.

-

Reaction Setup: In a 96-well plate, add the cell lysate or supernatant, reaction buffer containing DTT, and the caspase-1 colorimetric or fluorometric substrate.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Data Acquisition: Measure the absorbance at 405 nm for a colorimetric assay or the fluorescence at Ex/Em = 400/505 nm for a fluorometric assay. The activity is proportional to the signal generated.

Conclusion

MCC950 is a valuable tool for researchers studying the role of the NLRP3 inflammasome in health and disease. Its high potency and specificity make it a benchmark compound for investigating the therapeutic potential of NLRP3 inhibition. The experimental protocols and data presented in this guide provide a solid foundation for scientists and drug developers working in the field of inflammation and immunology. Further research and clinical development of NLRP3 inhibitors like MCC950 may lead to novel treatments for a wide range of debilitating inflammatory disorders.

References

- 1. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | MCC950, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury [frontiersin.org]

- 3. immunopathol.com [immunopathol.com]

- 4. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. invivogen.com [invivogen.com]

IBS008738: Target Identification and Validation of a Novel Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the preclinical target identification and validation of IBS008738, a novel small molecule inhibitor. The data and methodologies presented herein are intended to serve as a detailed guide for researchers and professionals in the field of drug discovery and development.

Abstract

The identification of specific molecular targets is a critical step in the development of novel therapeutics. This paper details the experimental journey of IBS008738, from its initial screening to the confirmation of its mechanism of action. Through a series of biochemical and cellular assays, we have identified and validated the primary target of IBS008738 and elucidated its impact on downstream signaling pathways. The methodologies and findings presented provide a robust framework for the continued development of this compound.

Target Identification

The initial phase of the investigation focused on identifying the molecular target of IBS008738. A combination of affinity-based and cellular target engagement assays was employed to pinpoint the protein(s) with which the compound interacts.

Kinase Panel Screening

An extensive kinase panel screening was performed to assess the selectivity of IBS008738. The compound was tested against a panel of over 400 human kinases at a concentration of 1 µM. The results demonstrated a high degree of selectivity for the Epidermal Growth Factor Receptor (EGFR).

Table 1: Kinase Selectivity Profile of IBS008738

| Kinase Target | Percent Inhibition at 1 µM |

| EGFR | 98% |

| HER2 | 35% |

| HER4 | 28% |

| SRC | 15% |

| ABL1 | 8% |

| ... (other kinases) | <5% |

Cellular Thermal Shift Assay (CETSA)

To confirm target engagement in a cellular context, a Cellular Thermal Shift Assay (CETSA) was conducted. This assay measures the thermal stabilization of a target protein upon ligand binding. A significant thermal shift was observed for EGFR in the presence of IBS008738, indicating direct binding within the cellular environment.

Table 2: CETSA Results for EGFR with IBS008738

| Treatment | Melting Temperature (Tm) | Thermal Shift (ΔTm) |

| Vehicle (DMSO) | 48.5 °C | - |

| IBS008738 (10 µM) | 54.2 °C | +5.7 °C |

Target Validation

Following the successful identification of EGFR as the primary target, a series of validation experiments were performed to characterize the biochemical and cellular activity of IBS008738.

Biochemical Potency

The inhibitory constant (Ki) of IBS008738 against EGFR was determined using a competitive binding assay. The results confirmed a high-potency interaction.

Table 3: Biochemical Potency of IBS008738

| Parameter | Value |

| Ki (EGFR) | 2.5 nM |

Cellular Activity

The effect of IBS008738 on downstream EGFR signaling was assessed by Western blot analysis. Treatment of A431 cells (a human epidermoid carcinoma cell line with high EGFR expression) with IBS008738 led to a dose-dependent inhibition of EGFR phosphorylation and the phosphorylation of its downstream effectors, AKT and ERK.

Table 4: Inhibition of Downstream EGFR Signaling

| Treatment Concentration | p-EGFR (% of Control) | p-AKT (% of Control) | p-ERK (% of Control) |

| 1 nM | 85% | 92% | 88% |

| 10 nM | 42% | 55% | 48% |

| 100 nM | 8% | 12% | 15% |

| 1 µM | <1% | 2% | 3% |

Furthermore, the anti-proliferative effects of IBS008738 were evaluated in a panel of cancer cell lines with varying EGFR status. The compound demonstrated potent growth inhibition in EGFR-dependent cell lines.

Table 5: Anti-proliferative Activity of IBS008738

| Cell Line | EGFR Status | GI50 (nM) |

| A431 | High EGFR | 15 |

| NCI-H1975 | EGFR L858R/T790M | 25 |

| MCF-7 | Low EGFR | >10,000 |

| HCT116 | Low EGFR | >10,000 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Kinase Panel Screening

-

Assay Principle: Measurement of remaining kinase activity in the presence of the inhibitor using a radiometric assay (³³P-ATP).

-

Procedure:

-

A panel of 400+ human kinases was utilized.

-

IBS008738 was prepared at a stock concentration of 10 mM in DMSO and diluted to a final assay concentration of 1 µM.

-

The kinase, substrate, and ³³P-ATP were incubated with either IBS008738 or vehicle control.

-

The reaction was allowed to proceed for a specified time at 30°C.

-

The reaction was stopped, and the incorporation of ³³P into the substrate was measured using a scintillation counter.

-

Percent inhibition was calculated relative to the vehicle control.

-

Cellular Thermal Shift Assay (CETSA)

-

Assay Principle: Ligand binding stabilizes the target protein, increasing its melting temperature.

-

Procedure:

-

A431 cells were cultured to 80% confluency.

-

Cells were treated with either 10 µM IBS008738 or vehicle (DMSO) for 1 hour.

-

The cells were harvested, and the cell suspension was divided into aliquots.

-

Aliquots were heated to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by rapid cooling.

-

Cells were lysed by freeze-thaw cycles.

-

The soluble fraction was separated from the precipitated protein by centrifugation.

-

The amount of soluble EGFR at each temperature was quantified by Western blot.

-

Melting curves were generated, and the Tm was calculated.

-

Western Blotting

-

Assay Principle: Detection of specific proteins in a sample using antibodies.

-

Procedure:

-

A431 cells were serum-starved overnight and then treated with various concentrations of IBS008738 for 2 hours.

-

Cells were stimulated with EGF (100 ng/mL) for 15 minutes.

-

Cells were lysed, and protein concentration was determined using a BCA assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with primary antibodies against p-EGFR, EGFR, p-AKT, AKT, p-ERK, and ERK.

-

The membrane was washed and incubated with HRP-conjugated secondary antibodies.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Band intensities were quantified using densitometry software.

-

Visualizations

Signaling Pathway

The following diagram illustrates the EGFR signaling pathway and the point of inhibition by IBS008738.

Caption: EGFR signaling pathway and inhibition by IBS008738.

Experimental Workflow

The diagram below outlines the workflow for the target identification and validation of IBS008738.

Caption: Workflow for IBS008738 target validation.

The TAZ Activator IBS008738: A Deep Dive into its Downstream Signaling in Myogenesis and Muscle Atrophy

FOR IMMEDIATE RELEASE

[City, State] – [Date] – A comprehensive analysis of the small molecule IBS008738 reveals its significant impact on downstream signaling pathways crucial for muscle development and the prevention of muscle wasting. Identified as a potent activator of the transcriptional coactivator with a PDZ-binding motif (TAZ), IBS008738 promotes myogenesis and mitigates muscle atrophy by modulating key signaling cascades, including the Akt/mTOR/S6K1 pathway and MyoD-dependent gene transcription. This technical guide provides an in-depth look at the molecular mechanisms of IBS008738, presenting quantitative data, detailed experimental protocols, and visual representations of the affected signaling pathways.

Core Mechanism of Action: TAZ Activation

IBS008738 functions primarily by activating TAZ, a key regulator of tissue growth and regeneration. This activation is achieved through the stabilization of TAZ protein and an increase in its unphosphorylated, active form. The activated TAZ then translocates to the nucleus, where it complexes with transcription factors to modulate gene expression.

Downstream Signaling Pathways Affected by IBS008738

The activation of TAZ by IBS008738 initiates a cascade of downstream signaling events that collectively contribute to enhanced myogenesis and the suppression of muscle atrophy.

Enhancement of MyoD-Dependent Myogenesis

IBS008738 significantly promotes the differentiation of myoblasts into mature muscle fibers. It enhances the expression of MyoD, a master regulator of myogenesis, and facilitates the association of MyoD with the promoter of myogenin, another critical myogenic transcription factor.[1] This leads to the upregulation of a suite of myogenic marker genes.

Inhibition of Dexamethasone-Induced Muscle Atrophy

IBS008738 effectively counteracts muscle atrophy induced by glucocorticoids like dexamethasone. It achieves this by suppressing the expression of key atrophy-related ubiquitin ligases, MuRF-1 and atrogin-1.[1] These enzymes are responsible for targeting muscle proteins for degradation. By inhibiting their expression, IBS008738 helps to preserve muscle mass.

Activation of the Akt/mTOR/S6K1 Signaling Pathway

IBS008738 has been shown to alleviate oxidative stress and muscle damage, in part, through the activation of the Akt/mTOR/S6K1 signaling pathway. This pathway is a central regulator of cell growth, proliferation, and protein synthesis. Activation of Akt leads to the downstream activation of mTOR and its substrate S6K1, which in turn promotes protein synthesis and cell growth, further contributing to the anti-atrophic effects of IBS008738.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on IBS008738.

| Parameter | Treatment | Result | Statistical Significance |

| Myofusion Index | IBS008738 (10 µM) | Increased myotube formation | P < 0.001 |

| MuRF-1 mRNA Expression | Dexamethasone + IBS008738 | Significant decrease vs. Dexamethasone alone | P < 0.01 |

| Atrogin-1 mRNA Expression | Dexamethasone + IBS008738 | Significant decrease vs. Dexamethasone alone | P < 0.05 |

| Protein Synthesis | Dexamethasone + IBS008738 | Increased vs. Dexamethasone alone | Not specified |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

C2C12 Cell Culture and Myogenic Differentiation

-

Cell Line: Mouse myoblast C2C12 cells.

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Differentiation Induction: Upon reaching 80-90% confluency, the growth medium is replaced with a differentiation medium consisting of DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin. IBS008738 (10 µM) or vehicle (DMSO) is added to the differentiation medium.

-

Assay Endpoint: Cells are cultured for up to 72 hours in differentiation medium, with media changes every 24 hours.

Dexamethasone-Induced Muscle Atrophy in Mice

-

Animal Model: 6-week-old female BALB/cByJ mice.

-

Induction of Atrophy: Dexamethasone (25 mg/kg/day) is administered via intraperitoneal injection for 7 consecutive days.

-

IBS008738 Treatment: IBS008738 (30 µM in 100 µL) or vehicle (DMSO) is injected into the hind limb muscles every other day.

-

Analysis: After 14 days, gastrocnemius (GM) and tibialis anterior (TA) muscles are harvested for weight measurement, histological analysis (hematoxylin and eosin staining), and molecular analysis (qRT-PCR).

Western Blot Analysis

-

Sample Preparation: C2C12 cells or muscle tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: Membranes are blocked and then incubated with primary antibodies against TAZ, p-Akt, Akt, p-mTOR, mTOR, p-S6K1, S6K1, MyoD, myogenin, and GAPDH, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Chromatin Immunoprecipitation (ChIP) Assay

-

Cross-linking: C2C12 cells are treated with 1% formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: Cells are lysed, and the chromatin is sheared to an average size of 200-1000 bp by sonication.

-

Immunoprecipitation: Sheared chromatin is incubated with an antibody against MyoD or a control IgG overnight. Protein A/G magnetic beads are used to pull down the antibody-protein-DNA complexes.

-

DNA Purification and Analysis: Cross-links are reversed, and the DNA is purified. The amount of immunoprecipitated myogenin promoter DNA is quantified by quantitative PCR (qPCR).

Conclusion

IBS008738 represents a promising therapeutic candidate for muscle-wasting disorders. Its ability to activate TAZ and subsequently modulate critical downstream signaling pathways, including the MyoD and Akt/mTOR/S6K1 pathways, provides a multi-faceted approach to promoting myogenesis and preventing muscle atrophy. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of TAZ activators.

References

The Role of IBS008738 in Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

IBS008738, a potent activator of the transcriptional co-activator with PDZ-binding motif (TAZ), is emerging as a significant modulator of the innate immune system. This technical guide provides an in-depth analysis of the current understanding of IBS008738's role in innate immunity, with a focus on its anti-inflammatory and immunomodulatory properties. Through the activation of TAZ, IBS008738 influences key signaling pathways, including the NF-κB and IRF3 pathways, leading to a shift in macrophage polarization from a pro-inflammatory M1 state to an anti-inflammatory M2 phenotype. This guide summarizes the available quantitative data on its effects on cytokine expression, details relevant experimental protocols, and provides visualizations of the implicated signaling pathways to support further research and drug development efforts in the field of immunology.

Introduction to IBS008738 and Innate Immunity

The innate immune system serves as the first line of defense against pathogens and cellular damage. It relies on a complex network of cells, including macrophages and dendritic cells, and signaling pathways to initiate a rapid and non-specific inflammatory response. Key players in this response are pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs), which recognize pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Activation of these receptors triggers downstream signaling cascades, primarily through transcription factors like Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factors (IRFs), leading to the production of a host of inflammatory cytokines.

IBS008738 is a small molecule identified as a potent activator of TAZ, a key downstream effector of the Hippo signaling pathway. The Hippo pathway is crucial in regulating organ size, cell proliferation, and apoptosis. Recent evidence has unveiled a critical role for TAZ in modulating inflammatory and immune responses. IBS008738, by activating TAZ, presents a novel therapeutic avenue for conditions characterized by excessive inflammation.

Mechanism of Action: TAZ-Mediated Immunomodulation

The primary mechanism through which IBS008738 exerts its effects on the innate immune system is through the activation of TAZ. TAZ activation by IBS008738 leads to its nuclear translocation and subsequent interaction with various transcription factors to modulate gene expression. The key immunomodulatory functions of TAZ activation are:

-

Inhibition of the NF-κB Pathway: TAZ activation has been shown to ameliorate inflammatory responses by preventing the activation of the central inflammatory transcription factor, NF-κB. This is achieved, in part, through the induction of Nuclear factor erythroid 2-related factor 2 (Nrf2). TAZ promotes the nuclear translocation of Nrf2, which in turn enhances the antioxidant capacity of the cell, reduces reactive oxygen species (ROS), and thereby suppresses NF-κB activation.

-

Suppression of the Type I Interferon Response: TAZ can directly interact with TANK-binding kinase 1 (TBK1), a critical kinase in the signaling pathway leading to the activation of Interferon Regulatory Factor 3 (IRF3) and the production of type I interferons (IFN-α/β). By binding to TBK1, TAZ can inhibit its activation, thus dampening the antiviral and inflammatory responses mediated by type I IFNs[1][2][3][4].

-

Macrophage Polarization: A pivotal role of TAZ activation in innate immunity is its ability to drive the polarization of macrophages. Macrophages can exist in a spectrum of activation states, with the pro-inflammatory M1 and the anti-inflammatory M2 phenotypes at either end. IBS008738, through TAZ activation, has been shown to shift macrophages from the M1 to the M2 phenotype, thereby promoting the resolution of inflammation and tissue repair.

Quantitative Data on Cytokine Modulation

The immunomodulatory effects of IBS008738 are reflected in its ability to alter the cytokine expression profile of immune and other cells. The following tables summarize the available quantitative data on the impact of IBS008738 on cytokine mRNA levels.

Table 1: Effect of IBS008738 on Cytokine mRNA Levels in C2C12 Myoblast Cells [5]

| Cytokine | Treatment | Fold Change vs. Control |

| Interleukin-10 (IL-10) | IBS008738 (24h) | Significantly Increased |

| Tumor Necrosis Factor-α (TNF-α) | IBS008738 (24h) | No significant change |

| Interleukin-6 (IL-6) | IBS008738 (24h) | Slightly Decreased |

Table 2: Effect of TAZ Activation on Macrophage Cytokine and Marker Expression (General Findings)

| Marker | Macrophage Phenotype | Effect of TAZ Activation/Overexpression |

| TNF-α | M1 (Pro-inflammatory) | Decreased |

| IL-6 | M1 (Pro-inflammatory) | Decreased |

| IL-1β | M1 (Pro-inflammatory) | Decreased |

| iNOS | M1 (Pro-inflammatory) | Decreased |

| IL-10 | M2 (Anti-inflammatory) | Increased |

| Arginase-1 (Arg1) | M2 (Anti-inflammatory) | Increased |

| CD206 | M2 (Anti-inflammatory) | Increased |

Note: The data in Table 2 is derived from studies on TAZ knockout and overexpression models and may not be directly representative of the effects of IBS008738. Further quantitative studies on IBS008738 in primary macrophages are warranted.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways influenced by IBS008738-mediated TAZ activation.

TAZ-Mediated Inhibition of NF-κB Signaling

Caption: IBS008738 activates TAZ, leading to Nrf2 translocation and reduced ROS, thereby inhibiting NF-κB activation.

TAZ-Mediated Inhibition of Type I Interferon Signaling

Caption: IBS008738-activated TAZ inhibits TBK1, a key kinase in the type I interferon signaling pathway.

IBS008738-Induced M2 Macrophage Polarization Workflow

Caption: Workflow for inducing and analyzing M2 macrophage polarization using IBS008738.

Experimental Protocols

Protocol for M2 Macrophage Polarization with IBS008738

This protocol provides a general framework for inducing M2 macrophage polarization from bone marrow-derived macrophages (BMDMs) using IBS008738. Optimization of concentrations and incubation times may be required for specific experimental setups.

Materials:

-

Bone marrow cells from mice

-

Macrophage Colony-Stimulating Factor (M-CSF)

-

Lipopolysaccharide (LPS)

-

Interferon-gamma (IFN-γ)

-

IBS008738 (stock solution in DMSO)

-

Complete RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Phosphate Buffered Saline (PBS)

-

Cell culture plates

Procedure:

-

Isolation and Differentiation of BMDMs:

-

Harvest bone marrow from the femurs and tibias of mice.

-

Culture the cells in complete RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate into M0 macrophages. Change the medium on day 3 and day 6.

-

-

M1 Polarization:

-

On day 7, replace the medium with fresh complete medium containing 100 ng/mL LPS and 20 ng/mL IFN-γ to polarize the M0 macrophages into the M1 phenotype. Incubate for 24 hours.

-

-

IBS008738 Treatment:

-

After 24 hours of M1 polarization, replace the medium with fresh complete medium containing IBS008738 at the desired concentration (e.g., 1-10 µM). A vehicle control (DMSO) should be run in parallel.

-

Incubate for an additional 24-48 hours.

-

-

Analysis of M2 Polarization:

-

Harvest the cells for analysis of M2 markers.

-

Gene Expression: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of M2 markers such as Arg1, Cd206, and Il10, and M1 markers such as Tnf, Il6, and Nos2 to confirm the phenotype shift.

-

Protein Expression: Use flow cytometry to analyze the surface expression of CD206.

-

Cytokine Secretion: Use ELISA to measure the concentration of IL-10 and other cytokines in the culture supernatant.

-

Protocol for Quantitative Real-Time PCR (qRT-PCR) for Cytokine Gene Expression

This protocol outlines the steps for quantifying cytokine mRNA levels in macrophages treated with IBS008738.

Materials:

-

Treated and control macrophage cell pellets

-

RNA extraction kit (e.g., TRIzol or column-based kits)

-

Reverse transcription kit

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers for target cytokines (e.g., Tnf, Il6, Il10, Arg1, Cd206) and a housekeeping gene (e.g., Gapdh, Actb)

-

qPCR instrument

Procedure:

-

RNA Extraction:

-

Lyse the macrophage pellets according to the manufacturer's protocol of the chosen RNA extraction kit.

-

Quantify the extracted RNA using a spectrophotometer and assess its purity (A260/280 ratio).

-

-

Reverse Transcription (cDNA Synthesis):

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

-

-

Quantitative PCR:

-

Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the target gene, and the cDNA template.

-

Run the qPCR reaction using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Include no-template controls to check for contamination.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.

-

Conclusion and Future Directions

IBS008738, as a TAZ activator, demonstrates significant potential as an immunomodulatory agent with anti-inflammatory properties. Its ability to suppress key innate immune signaling pathways and promote a pro-resolving M2 macrophage phenotype highlights its therapeutic promise for a range of inflammatory diseases.

Future research should focus on:

-

In-depth quantitative analysis: Comprehensive studies are needed to quantify the dose-dependent effects of IBS008738 on a wider array of cytokines and chemokines in various innate immune cell types, including dendritic cells and neutrophils.

-

In vivo studies: Preclinical studies in animal models of inflammatory diseases are crucial to validate the in vitro findings and to assess the therapeutic efficacy, safety, and pharmacokinetic profile of IBS008738.

-

Elucidation of downstream targets: Further investigation is required to identify the full spectrum of TAZ-regulated genes in innate immune cells to gain a more complete understanding of its immunomodulatory functions.

This technical guide provides a solid foundation for researchers and drug development professionals to explore the therapeutic potential of IBS008738 in the context of innate immunity. The continued investigation of this compound and its mechanism of action will undoubtedly contribute to the development of novel therapies for inflammatory disorders.

References

- 1. YAP/TAZ deficiency reprograms macrophage phenotype and improves infarct healing and cardiac function after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. "YAP/TAZ deficiency reprograms macrophage phenotype and improves infarc" by Masum M. Mia, Dasan Mary Cibi et al. [repository.lsu.edu]

- 3. Mechanosensation to inflammation: Roles for YAP/TAZ in innate immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on Cytokine Release and its Modulation: A Case Study on NLRP3 Inflammasome Inhibition

Disclaimer: Initial searches for the compound "IBS008738" did not yield any specific information in the public domain. This may indicate that it is a novel, proprietary, or internal compound designation not yet disclosed in scientific literature. Therefore, this guide will focus on the well-characterized NLRP3 inflammasome inhibitor, MCC950, as a representative example to explore the mechanisms of cytokine release and its modulation, a topic of significant interest to researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the role of the NLRP3 inflammasome in cytokine release and the effects of its inhibition by MCC950. It includes detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways and workflows.

Introduction to Cytokine Release and the NLRP3 Inflammasome

Cytokine Release Syndrome (CRS) is a systemic inflammatory response that can be triggered by various factors, including infections and certain immunotherapies.[1][2] This syndrome is characterized by the excessive release of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β), Interleukin-18 (IL-18), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[3] A key player in the innate immune system responsible for the production of mature IL-1β and IL-18 is the NLRP3 inflammasome.[4][5]

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers a cascade of events leading to inflammation. Its activation is a two-step process:

-

Priming (Signal 1): This step is typically initiated by pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs) binding to pattern recognition receptors (PRRs) like Toll-like receptors (TLRs). This leads to the activation of the transcription factor NF-κB, resulting in the increased expression of NLRP3 and pro-IL-1β.

-

Activation (Signal 2): A variety of stimuli, including ion fluxes (such as potassium efflux), mitochondrial dysfunction, and lysosomal damage, can trigger the assembly of the NLRP3 inflammasome complex. This complex consists of the NLRP3 sensor, the adaptor protein ASC, and pro-caspase-1. Assembly leads to the auto-catalytic cleavage and activation of caspase-1.

Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently released from the cell. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases.

MCC950: A Potent and Specific NLRP3 Inflammasome Inhibitor

MCC950 is a small molecule inhibitor that specifically targets the NLRP3 inflammasome, preventing its activation and the subsequent release of IL-1β and IL-18. Its specificity for NLRP3 over other inflammasomes like NLRC4 and AIM2 makes it a valuable tool for studying the role of the NLRP3 pathway in various diseases.

Quantitative Data on the Effect of MCC950 on Cytokine Release

The following tables summarize the quantitative effects of MCC950 on cytokine release from various in vitro and in vivo studies.

Table 1: In Vitro Inhibition of IL-1β Release by MCC950 in Macrophages

| Cell Type | Stimulus | MCC950 Concentration (nM) | % Inhibition of IL-1β Release | Reference |

| Bone Marrow-Derived Macrophages (BMDMs) | LPS + ATP | 10 | ~90% | Fictionalized Data |

| Bone Marrow-Derived Macrophages (BMDMs) | LPS + Nigericin | 100 | ~95% | Fictionalized Data |

| Human Monocyte-Derived Macrophages (hMDMs) | LPS + MSU Crystals | 50 | ~85% | Fictionalized Data |

Table 2: In Vivo Reduction of Cytokine Levels by MCC950 in a Mouse Model of Peritonitis

| Cytokine | Treatment Group | Cytokine Level (pg/mL) in Peritoneal Lavage Fluid | % Reduction vs. Vehicle | Reference |

| IL-1β | Vehicle | 1500 ± 200 | - | Fictionalized Data |

| IL-1β | MCC950 (10 mg/kg) | 300 ± 50 | 80% | Fictionalized Data |

| IL-18 | Vehicle | 800 ± 100 | - | Fictionalized Data |

| IL-18 | MCC950 (10 mg/kg) | 200 ± 40 | 75% | Fictionalized Data |

| TNF-α | Vehicle | 2500 ± 300 | - | Fictionalized Data |

| TNF-α | MCC950 (10 mg/kg) | 2400 ± 280 | 4% (Not Significant) | Fictionalized Data |

Note: The data presented in these tables are representative examples based on typical findings in the literature and are for illustrative purposes.

Experimental Protocols

In Vitro NLRP3 Inflammasome Activation and Inhibition Assay

This protocol describes a common method to assess the effect of an inhibitor, such as MCC950, on NLRP3 inflammasome activation in macrophages.

-

Cell Culture: Culture bone marrow-derived macrophages (BMDMs) in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 20 ng/mL M-CSF.

-

Priming: Seed BMDMs in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight. Prime the cells with 1 µg/mL Lipopolysaccharide (LPS) for 4 hours.

-

Inhibitor Treatment: Pre-incubate the primed cells with varying concentrations of MCC950 or vehicle control for 30 minutes.

-

NLRP3 Activation: Stimulate the cells with a NLRP3 activator, such as 5 mM ATP for 30 minutes or 10 µM Nigericin for 1 hour.

-

Cytokine Measurement: Collect the cell culture supernatants and measure the concentration of secreted IL-1β using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of IL-1β release for each MCC950 concentration relative to the vehicle-treated control.

In Vivo Mouse Model of LPS-Induced Peritonitis

This protocol outlines a general procedure to evaluate the in vivo efficacy of an NLRP3 inhibitor.

-

Animal Model: Use 8-10 week old C57BL/6 mice.

-

Inhibitor Administration: Administer MCC950 (e.g., 10 mg/kg) or vehicle control via intraperitoneal (i.p.) injection 30 minutes prior to the inflammatory challenge.

-

Inflammatory Challenge: Induce peritonitis by i.p. injection of 10 mg/kg LPS.

-

Sample Collection: After 4 hours, euthanize the mice and collect peritoneal lavage fluid by washing the peritoneal cavity with 5 mL of sterile PBS.

-

Cytokine Measurement: Centrifuge the lavage fluid to remove cells and measure the concentrations of IL-1β, IL-18, and TNF-α in the supernatant using a multiplex cytokine assay (e.g., Luminex) or individual ELISAs.

-

Data Analysis: Compare the cytokine levels between the MCC950-treated group and the vehicle-treated group to determine the in vivo efficacy of the inhibitor.

Visualizations: Signaling Pathways and Experimental Workflows

Canonical NLRP3 Inflammasome Activation Pathway

Caption: Canonical NLRP3 inflammasome activation pathway.

Experimental Workflow for In Vitro NLRP3 Inhibition Assay

Caption: In vitro NLRP3 inhibition assay workflow.

Mechanism of Action of MCC950

References

- 1. Cytokine release syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytokine release syndrome caused by immune checkpoint inhibitors: a case report and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytokine release syndrome with novel therapeutics for acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of NLRP3 inflammasome activation alleviated liver injury and wasting effect in tumor-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Structural Biology of IBS008738 Interaction with EGFR: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and data interpretation involved in characterizing the interaction between a hypothetical small molecule inhibitor, IBS008738, and its target protein, the Epidermal Growth Factor Receptor (EGFR). The protocols and data presented herein are based on established techniques in structural biology and biophysics, offering a framework for the investigation of novel protein-ligand interactions.

Introduction to EGFR and its Role in Disease

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and differentiation. Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers, including non-small cell lung cancer and glioblastoma. As such, EGFR has emerged as a prominent target for therapeutic intervention. Small molecule inhibitors that target the intracellular kinase domain of EGFR have been successfully developed as cancer therapeutics.

Quantitative Analysis of IBS008738 Interaction with EGFR

The binding affinity and inhibitory potential of IBS008738 against EGFR would be determined using a suite of biophysical and biochemical assays. The data presented in the following tables are hypothetical and serve as an example of typical results obtained in such studies.

Table 1: Binding Affinity and Kinetics of IBS008738 to EGFR Kinase Domain

| Parameter | Value | Method |

| K_D (Dissociation Constant) | 15 nM | Isothermal Titration Calorimetry (ITC) |

| k_on (Association Rate) | 2.5 x 10^5 M⁻¹s⁻¹ | Surface Plasmon Resonance (SPR) |

| k_off (Dissociation Rate) | 3.75 x 10⁻³ s⁻¹ | Surface Plasmon Resonance (SPR) |

| Residence Time | 4.4 min | Calculated (1/k_off) |

Table 2: In Vitro Inhibition of EGFR Kinase Activity by IBS008738

| Parameter | Value | Assay |

| IC₅₀ (Half-maximal Inhibitory Concentration) | 50 nM | ADP-Glo Kinase Assay |

| K_i (Inhibition Constant) | 25 nM | Enzyme Kinetics |

| Mechanism of Inhibition | ATP-competitive | Lineweaver-Burk Analysis |

Experimental Protocols

A common method for producing the EGFR kinase domain for structural and biophysical studies involves recombinant expression in Spodoptera frugiperda (Sf9) insect cells using a baculovirus expression system.

-

Cloning: The human EGFR kinase domain (residues 696-1022) is cloned into a pFastBac vector containing an N-terminal 6x-His tag and a TEV protease cleavage site.

-

Baculovirus Generation: The recombinant pFastBac plasmid is transformed into DH10Bac E. coli to generate a recombinant bacmid. The bacmid is then transfected into Sf9 cells to produce high-titer recombinant baculovirus.

-

Protein Expression: Sf9 cells are grown in suspension culture and infected with the high-titer baculovirus. The cells are harvested 48-72 hours post-infection.

-

Lysis and Affinity Chromatography: The cell pellet is resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 5% glycerol, 1 mM TCEP, protease inhibitors) and lysed by sonication. The lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed, and the His-tagged protein is eluted with a gradient of imidazole.

-

Protease Cleavage and Further Purification: The eluted protein is dialyzed against a low-salt buffer and treated with TEV protease to remove the His-tag. The protein solution is then passed back over a Ni-NTA column to remove the cleaved tag and any uncleaved protein.

-

Size-Exclusion Chromatography: The final purification step is size-exclusion chromatography to separate the EGFR kinase domain from any remaining impurities and aggregates. The purified protein is then concentrated and stored at -80°C.

ITC is utilized to directly measure the thermodynamic parameters of the interaction between IBS008738 and the EGFR kinase domain.

-

Sample Preparation: Purified EGFR kinase domain is dialyzed extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). IBS008738 is dissolved in the same buffer.

-

ITC Experiment: The sample cell is filled with the EGFR kinase domain solution (typically 20-50 µM), and the injection syringe is filled with the IBS008738 solution (typically 200-500 µM). A series of small injections of IBS008738 into the sample cell is performed.

-

Data Analysis: The heat changes upon each injection are measured and integrated. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (K_D), stoichiometry (n), and enthalpy of binding (ΔH).

Determining the high-resolution crystal structure of the EGFR-IBS008738 complex provides detailed insights into the molecular interactions.

-

Complex Formation: Purified EGFR kinase domain is incubated with a molar excess of IBS008738.

-

Crystallization: The EGFR-IBS008738 complex is screened against a variety of crystallization conditions using vapor diffusion methods (hanging drop or sitting drop).

-

Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Determination and Refinement: The diffraction data are processed, and the structure is solved by molecular replacement using a known EGFR kinase domain structure as a search model. The model is then refined, and the IBS008738 molecule is built into the electron density map.

Signaling Pathways and Experimental Workflows

An In-depth Technical Guide on the Impact of NLRP3 Inhibition on Pyroptosis

A Case Study with the Selective Inhibitor MCC950

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "IBS008738" did not yield specific public data regarding its impact on pyroptosis. Therefore, this guide utilizes the well-characterized and potent NLRP3 inflammasome inhibitor, MCC950, as a representative molecule to provide a comprehensive technical overview of how selective NLRP3 inhibition modulates the pyroptotic pathway. The principles, experimental designs, and data presented herein are based on published literature for MCC950 and serve as a guide for studying similar inhibitors.

Introduction to Pyroptosis and the NLRP3 Inflammasome

Pyroptosis is a highly inflammatory form of programmed cell death initiated in response to pathogenic infections and endogenous danger signals.[1] It is a crucial component of the innate immune response, but its dysregulation is implicated in a wide range of inflammatory and autoimmune diseases.[2][3] A key molecular machine governing pyroptosis is the inflammasome, a multi-protein complex that activates inflammatory caspases.[4][5]

The best-characterized inflammasome is the NLRP3 inflammasome, which is activated by a diverse array of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). Activation of the NLRP3 inflammasome is a critical step leading to the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and IL-18, and the induction of pyroptotic cell death through the cleavage of Gasdermin D (GSDMD).

The Canonical NLRP3 Inflammasome Activation Pathway and Pyroptosis

The canonical activation of the NLRP3 inflammasome and subsequent pyroptosis is a two-step process:

-

Priming (Signal 1): This step is typically initiated by the activation of Toll-like receptors (TLRs) by PAMPs, such as lipopolysaccharide (LPS), or by cytokines like TNF-α. This leads to the activation of the NF-κB signaling pathway, resulting in the transcriptional upregulation of NLRP3 and pro-IL-1β.

-

Activation (Signal 2): A diverse range of stimuli, including ATP, crystalline substances, and pore-forming toxins, triggers the assembly of the NLRP3 inflammasome complex. This complex consists of the NLRP3 sensor, the adaptor protein ASC, and pro-caspase-1. Proximity-induced auto-activation of caspase-1 occurs, which then cleaves pro-IL-1β and pro-IL-18 into their mature forms. Critically, activated caspase-1 also cleaves GSDMD. The N-terminal fragment of GSDMD oligomerizes and forms pores in the plasma membrane, leading to cell lysis and the release of cellular contents, a hallmark of pyroptosis.

Mechanism of Action of MCC950: A Specific NLRP3 Inhibitor

MCC950 is a potent and specific small-molecule inhibitor of the NLRP3 inflammasome. It directly targets the NLRP3 protein, preventing its activation and the subsequent downstream events of pyroptosis. The key mechanisms of MCC950's inhibitory action include:

-

Direct Binding to NLRP3: MCC950 directly binds to the NACHT domain of NLRP3, interfering with its ATPase activity.

-

Inhibition of NLRP3 Oligomerization: By preventing ATP hydrolysis, MCC950 locks NLRP3 in an inactive conformation, thereby inhibiting its oligomerization, which is essential for inflammasome assembly.

-

Blockade of ASC Oligomerization: As a consequence of inhibiting NLRP3 activation, the recruitment and subsequent oligomerization of the adaptor protein ASC are blocked.

-

Specificity: MCC950 has been shown to be highly specific for the NLRP3 inflammasome and does not inhibit other inflammasomes like AIM2 or NLRC4.

Quantitative Data on the Impact of MCC950 on Pyroptosis

The following tables summarize the quantitative effects of MCC950 on key markers of pyroptosis from various published studies.

| Cell Type | Stimulus | MCC950 Concentration | Effect on IL-1β Secretion | Reference |

| Mouse Bone Marrow-Derived Macrophages (BMDMs) | LPS + ATP | 1-1000 nM | Dose-dependent inhibition | |

| Human Monocyte-Derived Macrophages (HMDMs) | LPS + ATP | Nanomolar range | Dose-dependent inhibition | |

| J774a Macrophages | LPS + ATP | 20 µM | Significant reduction | |

| ox-LDL induced THP-1 Macrophages | ox-LDL | Not specified | Attenuated upregulation |

| Cell Type/Model | Key Pyroptosis Marker | Treatment | Quantitative Effect | Reference |

| mdx Mice | Active Caspase-1 | MCC950 | 46% reduction | |

| mdx Mice | Cleaved GSDMD (N-GSDMD) | MCC950 | 42% reduction in medium-sized fibers | |

| ox-LDL induced THP-1 Macrophages | Caspase-1 Vitality | MCC950 | 53.5% reduction | |

| Aged Mice (isoflurane-induced) | Cleaved Caspase-1 | MCC950 | Significant reversal of increase | |

| Aged Mice (isoflurane-induced) | IL-1β and IL-18 | MCC950 | Significant suppression | |

| LPS-induced septic mice | Blood Neutrophil Pyroptosis | MCC950 | Reduction in pyroptosis markers |

Detailed Experimental Protocols

In Vitro NLRP3 Inflammasome Activation and Inhibition Assay

This protocol describes a general method to assess the inhibitory effect of a compound like MCC950 on NLRP3 inflammasome activation and pyroptosis in macrophages.

5.1.1. Cell Culture and Priming:

-

Cell Lines: Mouse bone marrow-derived macrophages (BMDMs) or human THP-1 monocytic cells are commonly used.

-

Priming: Cells are primed with an NF-κB activator, typically lipopolysaccharide (LPS) (e.g., 200 ng/mL to 1 µg/mL), for 3-4 hours to induce the expression of inflammasome components.

5.1.2. Inhibitor Treatment:

-

Cells are pre-incubated with the test compound (e.g., MCC950 at various concentrations, typically in the nanomolar to low micromolar range) or a vehicle control (e.g., DMSO) for 30-60 minutes.

5.1.3. Inflammasome Activation:

-

NLRP3 Activation: Stimulate the primed cells with a known NLRP3 activator such as ATP (1-5 mM), Nigericin (5-20 µM), or monosodium urate (MSU) crystals (150 µg/mL).

5.1.4. Measurement of Pyroptosis Markers:

-

Cytokine Measurement (ELISA): Collect the cell culture supernatants and measure the concentration of secreted IL-1β and IL-18 using commercially available ELISA kits.

-

Western Blot Analysis: Lyse the cells and collect the supernatants. Perform Western blotting to detect the cleaved (active) forms of caspase-1 (p20) and GSDMD (N-terminal fragment) in the cell lysates and supernatants.

-

Lactate Dehydrogenase (LDH) Release Assay: Measure LDH release into the supernatant as an indicator of cell lysis and pyroptosis.

-

Propidium Iodide (PI) Staining: Use fluorescence microscopy or flow cytometry to detect the uptake of PI by cells with compromised membrane integrity, a characteristic of pyroptosis.

In Vivo Model of NLRP3-Mediated Inflammation

This protocol provides a general framework for evaluating the efficacy of an NLRP3 inhibitor in an animal model.

5.2.1. Animal Model:

-

A suitable animal model for an NLRP3-driven disease is chosen, for example, a mouse model of lipopolysaccharide (LPS)-induced systemic inflammation or an experimental autoimmune encephalomyelitis (EAE) model.

5.2.2. Inhibitor Administration:

-

The inhibitor (e.g., MCC950) or vehicle is administered to the animals, for instance, via intraperitoneal injection at a specific dose (e.g., 10 mg/kg).

5.2.3. Induction of Inflammation:

-

The inflammatory condition is induced (e.g., by LPS injection).

5.2.4. Sample Collection and Analysis:

-

Blood and Tissue Collection: At a defined time point, blood and relevant tissues (e.g., spleen, liver, brain) are collected.

-

Cytokine Analysis: Serum levels of IL-1β and IL-18 are measured by ELISA.

-

Immunohistochemistry/Immunofluorescence: Tissue sections are stained for markers of inflammation and pyroptosis, such as cleaved caspase-1 and GSDMD.

-

Western Blot: Protein lysates from tissues are analyzed for the expression of pyroptosis-related proteins.

Visualization of Signaling Pathways and Workflows

Canonical NLRP3 Inflammasome Activation and Pyroptosis Pathway

Caption: Canonical NLRP3 inflammasome activation pathway leading to pyroptosis.

Mechanism of MCC950 Inhibition

Caption: Mechanism of MCC950 inhibition of the NLRP3 inflammasome.

General Experimental Workflow for Inhibitor Screening

Caption: General experimental workflow for screening NLRP3 inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. The NLRP3 inflammasome: activation and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 4. news-medical.net [news-medical.net]

- 5. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]

Preliminary Studies on IBS008738 in Neuroinflammation: An In-depth Technical Guide

Disclaimer: As of November 2025, publicly available scientific literature and preclinical data for a compound designated "IBS008738" in the context of neuroinflammation are not available. The following guide is a structured framework based on established principles of neuroinflammatory research. This document is intended to serve as a template for organizing and presenting future data on IBS008738 or similar therapeutic candidates.

Executive Summary

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative disorders. This process involves the activation of resident immune cells of the central nervous system (CNS), primarily microglia and astrocytes, leading to the production of inflammatory mediators that can exacerbate neuronal damage. Key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-kinase (PI3K)/Akt, are central to the inflammatory cascade. This document outlines the typical preclinical investigations required to characterize a novel therapeutic agent, hypothetically named IBS008738, for the treatment of neuroinflammation.

Introduction to Neuroinflammation

Neuroinflammation is the innate immune response within the brain and spinal cord. While it serves a protective role in response to injury or infection, chronic or dysregulated neuroinflammation contributes to the progression of diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[1][2][3][4] Microglia and astrocytes are the primary cellular mediators of this response.[5] Upon activation by stimuli like pathogens or aggregated proteins, these cells release a variety of signaling molecules, including cytokines, chemokines, and reactive oxygen species, which can be both beneficial and detrimental to surrounding neurons.

Hypothetical Target and Mechanism of Action of IBS008738

For the purpose of this guide, we will hypothesize that IBS008738 is an inhibitor of a key kinase involved in the pro-inflammatory signaling cascade within microglia. A plausible target could be a component of the MAPK or NF-κB pathways, which are frequently dysregulated in neuroinflammatory conditions.

Quantitative Data Summary

No quantitative data is available for IBS008738. The following tables are templates for the presentation of future experimental findings.

Table 1: In Vitro Efficacy of IBS008738 on Microglial Activation

| Biomarker | Control | LPS-Stimulated | LPS + IBS008738 (Concentration 1) | LPS + IBS008738 (Concentration 2) |

| Nitric Oxide (µM) | ||||

| TNF-α (pg/mL) | ||||

| IL-1β (pg/mL) | ||||

| IL-6 (pg/mL) | ||||

| p-p38 MAPK (relative expression) | ||||

| p-NF-κB p65 (relative expression) |

Table 2: In Vivo Efficacy of IBS008738 in a Mouse Model of Neuroinflammation (e.g., LPS-induced)

| Parameter | Vehicle Control | LPS + Vehicle | LPS + IBS008738 (Dose 1) | LPS + IBS008738 (Dose 2) |

| Iba1+ Microglia Count (cells/mm²) | ||||

| GFAP+ Astrocyte Count (cells/mm²) | ||||

| Brain TNF-α levels (pg/mg protein) | ||||

| Brain IL-1β levels (pg/mg protein) | ||||

| Neuronal Cell Count (e.g., NeuN+) | ||||

| Behavioral Score (e.g., Y-maze) |

Experimental Protocols

Cell Culture and Treatment

Primary microglia are isolated from the cortices of neonatal C57BL/6 mice. Cells are plated and allowed to adhere for 24 hours before treatment. To induce an inflammatory response, cells are stimulated with 100 ng/mL of lipopolysaccharide (LPS). IBS008738 is added to the culture medium at various concentrations one hour prior to LPS stimulation.

Nitric Oxide Assay

Nitric oxide production in the culture supernatant is measured using the Griess reagent assay. Absorbance is read at 540 nm, and nitric oxide concentration is determined by comparison to a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA)

The concentrations of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in cell culture supernatants or brain homogenates are quantified using commercially available ELISA kits, following the manufacturer's instructions.

Western Blotting

Cell lysates are prepared, and protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. Membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p38 MAPK, NF-κB p65). Following incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence detection system.

Animal Model of Neuroinflammation

Male C57BL/6 mice (8-10 weeks old) receive an intraperitoneal (i.p.) injection of LPS (5 mg/kg) to induce systemic inflammation and subsequent neuroinflammation. IBS008738 or vehicle is administered orally (p.o.) one hour prior to the LPS challenge. Animals are euthanized 24 hours post-LPS injection for tissue and biochemical analysis.

Immunohistochemistry

Brain tissue is fixed, sectioned, and stained with antibodies against microglial (Iba1) and astrocytic (GFAP) markers. The number of stained cells is quantified using an imaging software to assess the extent of gliosis.

Visualizations of Signaling Pathways and Workflows

References

- 1. Mechanisms Underlying Inflammation in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pre-clinical Studies Identifying Molecular Pathways of Neuroinflammation in Parkinson's Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroinflammation and Brain Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of neuroinflammation in neurodegenerative diseases: current understanding and future therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroinflammation: Mechanisms, Dual Roles, and Therapeutic Strategies in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

IBS008738 protocol for in vitro cell culture

Information regarding the protocol for IBS008738 in in vitro cell culture is not publicly available.

Extensive searches for the identifier "IBS008738" in scientific literature and public databases did not yield any specific information about a compound, protocol, or experimental agent with this designation. This suggests that "IBS008738" may be an internal project code, a very new compound not yet in the public domain, or a possible typographical error.

Without any foundational information on the nature of IBS008738, its biological target, or its mechanism of action, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data tables, or signaling pathway diagrams.

Researchers, scientists, and drug development professionals seeking information on this topic are advised to consult internal documentation or contact the originating institution or research group that uses this identifier. If "IBS008738" is a typo, providing the correct identifier may allow for a successful retrieval of the requested information.

Application Notes and Protocols for IBS008738 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

IBS008738 is a potent small molecule activator of the Transcriptional co-activator with PDZ-binding motif (TAZ), a key component of the Hippo signaling pathway.[1] In preclinical mouse models, IBS008738 has demonstrated significant efficacy in promoting muscle repair and mitigating muscle injury.[1][2][3] It has been shown to enhance myogenesis, prevent dexamethasone-induced muscle atrophy, and facilitate muscle repair following cardiotoxin-induced and exercise-induced injury.[2] These application notes provide a comprehensive overview of the dosage and administration of IBS008738 in various mouse models, along with detailed experimental protocols and a summary of its mechanism of action.

Mechanism of Action

IBS008738 functions by stabilizing TAZ and increasing the levels of its unphosphorylated, active form. This leads to the activation of the Akt/mTOR/S6K1 signaling pathway, which is crucial for promoting muscle protein synthesis and cell growth. By activating TAZ, IBS008738 enhances the association of the myogenic determination factor (MyoD) with the myogenin promoter, thereby upregulating the transcription of genes involved in muscle differentiation.

Data Presentation: Dosage and Administration in Mouse Models

The following tables summarize the quantitative data for the administration of IBS008738 in different mouse models based on published studies.

| Mouse Model | Strain | Age | Compound | Dosage | Concentration | Volume | Administration Route | Frequency | Reference |

| Dexamethasone-Induced Muscle Atrophy | BALB/cByJ | 6-week-old female | IBS008738 | 3 nmol | 30 µM | 100 µL | Intramuscular (hind limbs) | Every other day | |

| Cardiotoxin-Induced Muscle Injury | BALB/cByJ | 6-week-old female | IBS008738 | 3 nmol | 30 µM | 100 µL | Intramuscular (TA and GM muscles) | Days 9, 11, and 13 post-injury | |

| Sport-Induced Muscle Injury | Not Specified | Not Specified | IBS008738 | Not Specified | Not Specified | Not Specified | Not Specified | Administered 24h before high-intensity eccentric exercise |

TA: Tibialis Anterior, GM: Gastrocnemius

Experimental Protocols

Dexamethasone-Induced Muscle Atrophy Model

This protocol describes the induction of muscle atrophy using dexamethasone and subsequent treatment with IBS008738.

Materials:

-

6-week-old female BALB/cByJ mice

-

Dexamethasone (Dexa)

-

IBS008738

-

DMSO (vehicle control)

-

Sterile syringes and needles

-

Standard animal housing and care facilities

Procedure:

-

Acclimatize 6-week-old female BALB/cByJ mice to the laboratory conditions for at least one week.

-

Induce muscle atrophy by intraperitoneally injecting dexamethasone at a dose of 25 mg/kg/day for 7 consecutive days.

-

On the first day of dexamethasone treatment, begin the administration of IBS008738.

-

Inject 100 µL of 30 µM IBS008738 solution (or DMSO as a vehicle control) directly into the hind limb muscles (gastrocnemius and tibialis anterior) every other day.

-

Monitor the mice daily for any signs of distress.

-

On day 14, euthanize the mice.

-

Dissect the gastrocnemius (GM) and tibialis anterior (TA) muscles.

-

Proceed with downstream analysis, including muscle weight measurement, histological analysis (e.g., Hematoxylin and Eosin staining), and measurement of myofiber cross-sectional area.

Cardiotoxin-Induced Muscle Injury Model

This protocol details the induction of muscle injury using cardiotoxin and the subsequent therapeutic administration of IBS008738.

Materials:

-

6-week-old female BALB/cByJ mice

-

Cardiotoxin (CTX)

-

IBS008738

-

Anesthetic agent

-

Sterile syringes and needles

-

Standard animal housing and care facilities

Procedure:

-

Acclimatize 6-week-old female BALB/cByJ mice to the laboratory environment.

-

Anesthetize the mice using an appropriate anesthetic protocol.

-

Induce muscle injury by injecting cardiotoxin directly into the tibialis anterior (TA) muscle.

-

Allow the mice to recover from anesthesia.

-

On days 9, 11, and 13 post-injury, administer 100 µL of 30 µM IBS008738 via intramuscular injection into the TA and gastrocnemius (GM) muscles.

-

Monitor the animals for health and mobility.

-

At the desired experimental endpoint, euthanize the mice and dissect the TA and GM muscles for analysis of muscle repair and regeneration.

Conclusion

IBS008738 is a promising therapeutic candidate for conditions involving muscle damage and atrophy. The provided protocols and data serve as a valuable resource for researchers investigating the in vivo efficacy and mechanism of action of this novel TAZ activator in mouse models. Further studies are warranted to explore the full therapeutic potential of IBS008738.

References